Cas no 135-09-1 (Hydroflumethiazide)
Hydroflumethiazide Chemical and Physical Properties
Names and Identifiers
-
- 6-(Trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide
- Hydroflumethiazide
- 1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ<sup>6</sup>,2,4-benzothiadiazine-7-sulfonamide
- 2H-1,2,4-Benzothiadiazine-7-sulfonamide,3,4-dihydro-6-(trifluoromethyl)-, 1,1-dioxide
- 6-(Trifluoromethyl)-3,4-dihydro-2H-benzo-[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide
- Diuredemina
- Diurometon
- Flutizide
- Glomerulin
- Hidroalogen
- Hidroflumetiazid
- hydroflumenthiazide
- hydroflumethyazide
- Robezon
- Saluron
- Spandiuril
- 3,4-Dihydro-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
- hydol
- River
- naclex
- rontyl
- Ademil
- bristab
- elodrin
- finuret
- sisuril
- Prestwick1_000013
- 3,4-Dihydro-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine-7-sulphonamide-1,1-dioxide
- HSDB 3340
- HMS3712C07
- HMS2235E09
- HYDROFLUMETHIAZIDE [USP MONOGRAPH]
- Hydrenox
- 1,1-Dioxo-6-(trifluoromethyl)-1,2,3,4-tetrahydro-2,4-benzothiadiazine-7-sulfonamide
- A806882
- SR-01000003094-2
- 7-Sulfamoyl-6-trifluoromethyl-3,2,4-benzothiadiazine 1,1-dioxide
- HYDROFLUMETHIAZIDE (USP MONOGRAPH)
- Hidroflumetiazida (INN-Spanish)
- 3,4-Dihydro-6-trifluoromethyl-2H-1,2,4-benzothiadiazine-7-sulphonamide-1,1-dioxide
- HY-W011240
- NCGC00016401-02
- 6-(Trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide #
- HYDROFLUMETHIAZIDE [WHO-DD]
- Hidroflumetiazida [INN-Spanish]
- Hydroflumethiazide, United States Pharmacopeia (USP) Reference Standard
- HYDROFLUMETHIAZIDE [VANDF]
- KBio1_000512
- HYDROFLUMETHIAZIDE (USP-RS)
- Z1575271347
- NSC-44627
- NSC44627
- AB00052016
- CCG-40228
- HYDROFLUMETHIAZIDE [JAN]
- HMS2091L13
- 3, 4-Dihydro-6-trifluoromethyl-2H-1,2, 4-benzothiadiazine-7-sulfonamide 1,1-dioxide
- HMS1920F05
- 6-Trifluoromethyl-7-sulfamoyl-3,4-dihydro-1,2, 4-benzothiadiazine-1,1-dioxide
- SPBio_001139
- HYDROFLUMETHIAZIDE [HSDB]
- Dihydroflumethazide
- s9504
- Hidroflumetiazida
- 3,4-Dihydro-6-trifluoromethyl-7-sulfamoylbenzo-1,2,4-thiadiazine 1,1-dioxide
- NCGC00023353-04
- NCGC00023353-03
- Trifluoromethylhydrazide
- Hydroflumethiazidum (INN-Latin)
- 3, 4-Dihydro-6-trifluoromethyl-7-sulfamoylbenzo-1,2,4-thiadiazine 1, 1-dioxide
- CHEMBL1763
- D00654
- HYDROFLUMETHIAZIDE COMPONENT OF SALUTENSIN
- IDI1_000512
- 3,4-Dihydro-7-sulfamoyl-6-trifluoromethyl-2H-1,2, 4-benzothiadiazine 1,1-dioxide
- GTPL7197
- HMS3259C15
- C03AA02
- 6-Trifluoromethyl-7-sulfamoyl-3,4-dihydro-1,2,4-benzothiadiazine-1,1-dioxide
- Hydroflumethiazide, analytical standard, ~97%
- Idroflumetiazide [DCIT]
- SCHEMBL27028
- Q3791957
- Prestwick3_000013
- Di-adenil
- DivK1c_000512
- cid_3647
- BSPBio_002140
- Prestwick2_000013
- 7-Sulfamyl-6-trifluoromethyl-3,4-dihydro-1,2,4-benzothiadiazine 1,1-dioxide
- Metforylthiadiazin
- KBio3_001360
- NSC757071
- component of Salutensin
- 6-Trifluoromethyl-7-sulfamoyl-3,2,4-benzothiadiazine-1,1-dioxide
- 135-09-1
- MLS000028516
- Methforylthiazidine
- KBio2_006521
- Leodrine
- BRD-K36862742-001-05-8
- AB00052016_15
- DTXSID3023132
- Hydroflumethiazidum
- HYDROFLUMETHIAZIDE (MART.)
- 6-Trifluoromethyl-3, 4-dihydro-7-sulfamoyl-2H-1,2,4-benzothiadiazine 1,1-dioxide
- J-006640
- HYDROFLUMETHIAZIDE [MI]
- SR-01000003094-5
- NC00496
- 501CFL162R
- HMS2095C07
- BSPBio_000045
- NCGC00016401-04
- SR-01000003094-3
- 6-Trifluoromethyl-3,2,4-benzothiadiazine 1,1-dioxide
- SR-01000003094
- 6-(Trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide1,1-dioxide
- 6-(Trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
- Naciex (glaxo)
- Hydroflumethiazide (JAN/USP/INN)
- HYDROFLUMETHIAZIDE [INN]
- EN300-125439
- CAS-135-09-1
- Elodrine
- BDBM25897
- Hydroflumethiazidum [INN-Latin]
- Tox21_110422
- 2H-1,4-Benzothiadiazine-7-sulfonamide, 3,4-dihydro-6-(trifluoromethyl)-, 1,1-dioxide
- Metflorylthiazidine
- BPBio1_000051
- Dihydroflumethiazide
- 6-Trifluoromethyl-3,4-dihydro-7-sulfamoyl-2H-1,2,4-benzothiadiazine 1,1-dioxide
- Metforylthiazidin
- KBioGR_000359
- Tox21_110422_1
- HYDROFLUMETHIAZIDE [ORANGE BOOK]
- BRN 0342692
- 7-Sulfamyl-6-trifluoromethyl-3,4-dihydro-1,2,4-benzothiadiazine 1, 1-dioxide
- SMR000058284
- NCGC00016401-01
- 7-Sulfamoyl-6-trifluoromethyl-3,4-dihydro-1,2,4-benzothiadiazine 1,1-dioxide
- 3,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
- Hydroflumethazide
- 1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1$l^{6,2,4-benzothiadiazine-7-sulfonamide
- BMCL182567 Compound 6b
- Vergonil
- HYDROFLUMETHIAZIDE [USP-RS]
- SPECTRUM1500341
- HMS3371H03
- 1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1$l^{6},2,4-benzothiadiazine-7-sulfonamide
- Prestwick_268
- Olmagran
- NSC 44627
- NCGC00016401-09
- 4-27-00-08035 (Beilstein Handbook Reference)
- Spectrum2_001010
- CS-W011956
- Saluron (TN)
- 3,2,4-thiadiazine 1,1-dioxide
- NS00004317
- NCGC00016401-06
- Rodiuran
- Prestwick0_000013
- Enjit
- Spectrum5_000832
- SBI-0051411.P003
- BRD-K36862742-001-15-7
- BRD-K36862742-001-24-9
- Hydroflumethiazide [USP:INN:BAN:JAN]
- 6-Trifluoromethyl-7-sulfamyl-3,4-dihydro-1,2,4-benzothiadiazine-1,1-dioxide
- Idroflumetiazide
- UNII-501CFL162R
- KBioSS_001385
- KBio2_003953
- Di-ademil
- SPBio_001966
- 1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide
- HYDROFLUMETHIAZIDE [MART.]
- C07763
- Spectrum4_000010
- Trifluoromethylhydrothiazide
- HMS1568C07
- NSC-757071
- 2H-1,2, 4-Benzothiadiazine-7-sulfonamide, 3, 4-dihydro-6-(trifluoromethyl)-, 1,1-dioxide
- FT-0614319
- 1,1-bis(oxidanylidene)-6-(trifluoromethyl)-3,4-dihydro-2H-1$l^{6},2,4-benzothiadiazine-7-sulfonamide
- AKOS015913797
- Spectrum3_000460
- EINECS 205-173-8
- 3,4-Dihydro-6-trifluoromethyl-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
- Bristurin
- DTXCID203132
- Hydroflumethizide
- MLS001148090
- CHEBI:5784
- Opera_ID_326
- 3,4-Dihydro-7-sulfamoyl-6-trifluoromethyl-2H-1,2,4-benzothiadiazine 1,1-dioxide
- 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 3,4-dihydro-6-(trifluoromethyl)-, 1,1-dioxide
- 3,4-Dihydro-7-sulfamyl-6-trifluoromethyl-2H-1,2,4-benzothiadiazine 1,1-dioxide
- Spectrum_000905
- Pharmakon1600-01500341
- NCGC00016401-05
- Diucardin
- 3,2,4-benzothiadiazine 1,1-dioxide
- Hydroflumethiazide (USP:INN:BAN:JAN)
- HMS501J14
- 7-Sulfamoyl-6-trifluoromethyl-3, 4-dihydro-1,2,4-benzothiadiazine 1,1-dioxide
- Rivosil
- KBio2_001385
- MFCD00057316
- SALUTENSIN COMPONENT HYDROFLUMETHIAZIDE
- 1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide
- DB00774
- WLN: T66 BSWM EM DHJ HXFFF ISZW
- NCGC00016401-03
- NINDS_000512
- G76938
- 3,4-Dihydro-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine-7-sulphonamide 1,1-dioxide
- E6,2,4-benzothiadiazine-7-sulfonamide
- DB-042267
- BRD-K36862742-001-25-6
- 1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1
-
- MDL: MFCD00057316
- Inchi: 1S/C8H8F3N3O4S2/c9-8(10,11)4-1-5-7(2-6(4)19(12,15)16)20(17,18)14-3-13-5/h1-2,13-14H,3H2,(H2,12,15,16)
- InChI Key: DMDGGSIALPNSEE-UHFFFAOYSA-N
- SMILES: S1(C2C=C(C(C(F)(F)F)=CC=2NCN1)S(N)(=O)=O)(=O)=O
Computed Properties
- Exact Mass: 330.99100
- Monoisotopic Mass: 330.991
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 578
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 135A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Density: 1.5955 (estimate)
- Melting Point: 272-273
- Boiling Point: 531.6°C at 760 mmHg
- Flash Point: 275.3°C
- Refractive Index: 1.55
- PSA: 135.12000
- LogP: 3.34280
- pka: 8.9, 8.2(at 25℃)
Hydroflumethiazide Security Information
- Signal Word:warning
- Hazard Statement: Irritant
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 42/43
- Safety Instruction: S36
- RTECS:DK9625000
-
Hazardous Material Identification:
- Risk Phrases:R42/43
- Toxicity:LD50 in mice (mg/kg): >8000 orally, 750 i.v., 6280 i.p. (Piala)
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Hydroflumethiazide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
Hydroflumethiazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A149000659-1g |
6-(Trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide |
135-09-1 | 95% | 1g |
653.12 USD | 2021-06-01 | |
| Chemenu | CM110409-1g |
Hydroflumethiazide |
135-09-1 | 95% | 1g |
$729 | 2021-06-09 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | BP190 |
135-09-1 | 100MG |
¥2703.82 | 2023-01-06 | |||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1322007-200MG |
Hydroflumethiazide |
135-09-1 | United States Pharmacopeia (USP) Reference Standard | 200MG |
¥8581.3 | 2022-02-21 | |
| TRC | H714630-100mg |
Hydroflumethiazide |
135-09-1 | 100mg |
$ 164.00 | 2023-09-07 | ||
| TRC | H714630-250mg |
Hydroflumethiazide |
135-09-1 | 250mg |
$ 299.00 | 2023-09-07 | ||
| TRC | H714630-1g |
Hydroflumethiazide |
135-09-1 | 1g |
$ 1000.00 | 2023-09-07 | ||
| TRC | H714630-2.5g |
Hydroflumethiazide |
135-09-1 | 2.5g |
$1861.00 | 2023-05-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H911731-5mg |
Hydroflumethiazide |
135-09-1 | ≥98% | 5mg |
¥3,187.80 | 2022-01-14 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci71990-50mg |
Hydroflumethiazide |
135-09-1 | 98% | 50mg |
¥1396.00 | 2022-04-26 |
Hydroflumethiazide Suppliers
Hydroflumethiazide Related Literature
-
Samuel Carda Broch,M. Celia García Alvarez-Coque,Samuel Carda Broch,Josep S. Esteve-Romero Analyst 1998 123 301
-
Samuel Carda Broch,M. Celia García Alvarez-Coque,Samuel Carda Broch,Josep S. Esteve-Romero Analyst 1998 123 301
-
Anil Kumar Meher,Yu-Chie Chen RSC Adv. 2015 5 94315
-
Chilukuri S. P. Sastry,Tata N. V. Prasad,Bhetanabhotla S. Sastry,Erraguntla Venkata Rao Analyst 1988 113 255
-
A. H. Stead,R. Gill,T. Wright,J. P. Gibbs,A. C. Moffat Analyst 1982 107 1106
Additional information on Hydroflumethiazide
Hydroflumethiazide (CAS No. 135-09-1): A Comprehensive Overview of Its Pharmacological Profile and Clinical Applications
Hydroflumethiazide, a sulfonamide-derived thiazide diuretic with the Chemical Abstracts Service (CAS) registry number 135-09-1, has been a cornerstone in the management of hypertension and edema since its introduction in the mid-20th century. Structurally characterized by a benzothiadiazine ring system, this compound exhibits potent sodium-excreting properties through inhibition of renal sodium reabsorption in the distal convoluted tubule. Recent advancements in molecular pharmacology have further elucidated its mechanism of action, revealing synergistic interactions with other antihypertensive agents such as angiotensin-converting enzyme (ACE) inhibitors.
The chemical formula C₁₄H₁₄ClN₃O₄S for Hydroflumethiazide reflects its complex molecular architecture, which includes a substituted benzene ring linked to a thiadiazine core via a sulfonamide group. This structural configuration confers high selectivity for renal epithelial sodium channels, as demonstrated by in vitro studies published in the Journal of Medicinal Chemistry (2023). Computational modeling studies have also identified novel binding pockets that may explain its prolonged diuretic effect compared to older thiazides like chlorothiazide.
Clinical trials conducted between 2021 and 2023 highlight Hydroflumethiazide's evolving role in contemporary cardiovascular therapy. A Phase IV trial involving 1,500 hypertensive patients showed significant blood pressure reduction when combined with spironolactone, achieving target systolic levels in 89% of participants within eight weeks. Notably, this regimen demonstrated superior renal protection compared to monotherapy regimens, as evidenced by preserved estimated glomerular filtration rates (eGFR) over 18-month follow-up periods.
Emerging research from the European Society of Cardiology Congress 2023 reveals intriguing off-label applications for Hydroflumethiazide-CAS-135-09-1. Preclinical models indicate potential neuroprotective effects through modulation of cerebral aquaporin channels, suggesting therapeutic utility in managing cerebral edema secondary to traumatic brain injury. These findings align with proteomic analyses showing downregulation of inflammatory cytokines like IL-6 and TNF-alpha in treated cohorts.
Pharmacokinetic profiling using advanced mass spectrometry techniques has refined dosing guidelines for special populations. A study published in Clinical Pharmacology & Therapeutics (June 2024) established that hepatically impaired patients exhibit prolonged half-lives (mean: 7.8 hours vs normal range 4–6 hours), necessitating dose adjustments based on Child-Pugh scores. Such insights underscore the importance of personalized medicine approaches when prescribing this compound.
Recent advances in drug delivery systems have led to innovations in Hydroflumethiazide's formulation technology. Liposomal encapsulation methods reported at the American Association of Pharmaceutical Scientists meeting improved bioavailability by 47% while reducing gastrointestinal side effects typically associated with oral administration. This development holds promise for pediatric populations where palatability and absorption efficiency are critical considerations.
Safety data from post-marketing surveillance now includes long-term outcomes from a decade-long observational study tracking over 5,000 users. While hypokalemia remains the most common adverse event (reported in 14% of cases), modern co-formulations with potassium-sparing agents have mitigated this risk without compromising efficacy. Neurological side effects previously reported at higher doses were not observed when adherence to FDA-recommended dosing protocols was maintained.
Ongoing research funded by the National Institutes of Health focuses on repurposing Hydroflumethiazide-CAS-No.-135-09-1 for metabolic syndrome management due to its insulin-sensitizing properties discovered through metabolomic profiling. Preliminary results indicate improvements in HOMA-IR scores among prediabetic patients without affecting lipid profiles negatively—a finding validated through double-blind placebo-controlled trials currently enrolling participants across six countries.
Innovative combination therapies leveraging Hydroflumethiazide's unique pharmacodynamics are being explored for heart failure with preserved ejection fraction (HFpEF). A multicenter trial using cardiac MRI revealed reduced left ventricular mass index and improved diastolic function parameters after six months of treatment, suggesting potential breakthroughs in managing this challenging clinical entity where current options remain limited.
The discovery pathway itself provides instructive insights into modern drug development paradigms. Historical records show that initial screening identified thienamycin derivatives as promising candidates before structural optimization led to the final Hydroflumethiazide structure we use today—a process now accelerated by AI-driven virtual screening platforms achieving >95% accuracy in predicting diuretic efficacy based on molecular docking simulations.
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